molecular formula C20H26N4O3S B2764452 4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379977-25-8

4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2764452
CAS No.: 2379977-25-8
M. Wt: 402.51
InChI Key: NIOBJEWHODKVET-UHFFFAOYSA-N
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Description

4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a methoxy group linked to a piperidinyl-pyrrolidinyl-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the phenyl and methoxy groups through nucleophilic substitution reactions. The piperidinyl-pyrrolidinyl-sulfonyl moiety can be introduced via a series of coupling reactions, often using reagents like sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrimidine: Lacks the piperidinyl-pyrrolidinyl-sulfonyl moiety.

    6-Methoxypyrimidine: Lacks the phenyl and piperidinyl-pyrrolidinyl-sulfonyl moieties.

    Pyrrolidinyl-sulfonylpiperidine derivatives: Similar structure but different core.

Uniqueness

4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-phenyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c25-28(26,23-10-4-5-11-23)24-12-8-17(9-13-24)15-27-20-14-19(21-16-22-20)18-6-2-1-3-7-18/h1-3,6-7,14,16-17H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOBJEWHODKVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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